ethyl 2-(3-methoxyphenyl)-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
Description
Ethyl 2-(3-methoxyphenyl)-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a quinoline derivative featuring a complex substitution pattern. The quinoline core is substituted at position 2 with a 3-methoxyphenyl group, at position 4 with a carbamoylmethoxy moiety (linked via a 4-methoxyphenyl carbamoyl group), and at position 6 with an ethyl ester.
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-35-28(32)19-8-13-24-23(15-19)26(16-25(30-24)18-6-5-7-22(14-18)34-3)36-17-27(31)29-20-9-11-21(33-2)12-10-20/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVOZHRBLVBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Substituent Position and Functional Group Variations
The table below compares the target compound with structurally related quinoline derivatives, emphasizing substituent positions and functional groups:
Key Observations :
- The target compound’s carbamoylmethoxy group at position 4 distinguishes it from analogues with amino (4k), dimethoxy (3), or carbohydrazide (12) groups.
- The 3-methoxyphenyl group at position 2 provides electron-donating effects, contrasting with electron-withdrawing substituents like 4-chlorophenyl (3, 4k), which could alter electronic profiles and reactivity .
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